Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH

Peptide synthesis SPPS Coupling efficiency

This pseudoproline dipeptide is essential for Fmoc SPPS of Ile-Ser-containing peptides. It uniquely prevents on-resin aggregation and β-sheet formation that hinder sequential coupling. Unlike Hmb-based alternatives, it introduces no slow coupling steps and requires no additional deprotection—the TFA-labile oxazolidine reverts to native Ser during standard cleavage. Use this preformed dipeptide when initial synthesis attempts show low crude purity or stalled couplings. Batch-specific COA with HPLC purity, optical rotation, and residual solvent analysis ensures GMP compliance for API manufacturing.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
Cat. No. B613457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-Ser(Psi(Me,Me)pro)-OH
Synonyms1147996-34-6; Fmoc-Ile-Ser(Psime,Mepro)-OH; MolPort-023-223-422; Fmoc-Ile-Ser[Psi(Me,Me)Pro]-OH; 6904AH; ZINC71788175; AKOS025289425; AK170175
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1
InChIKeyKTHJSWOIIDYVSO-GMWOSMDTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Pseudoproline Dipeptide for Aggregation Control in Fmoc SPPS


Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH (CAS 1147996-34-6) is a preformed pseudoproline (ψ-Pro) dipeptide building block for Fmoc solid-phase peptide synthesis (SPPS) . It consists of an N-terminal Fmoc-protected isoleucine coupled to a serine residue that has been reversibly cyclized into a 2,2-dimethyloxazolidine ring . This structural modification introduces a proline-like conformational constraint into the growing peptide chain, temporarily disrupting intermolecular hydrogen bonding and β-sheet formation—the primary drivers of on-resin aggregation during chain elongation [1]. The pseudoproline ring is TFA-labile and reverts to the native serine residue during final cleavage, requiring no additional deprotection steps . The compound is supplied as a white to off-white powder with ≥96.0% purity by HPLC and is compatible with standard Fmoc SPPS coupling reagents and protocols .

Why Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH Cannot Be Replaced by Sequential Coupling or Alternative Backbone Protection


Three distinct factors preclude generic substitution of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH. First, the pseudoproline oxazolidine nitrogen is sterically hindered and exhibits markedly reduced nucleophilicity; direct acylation of H-Ser(ψMe,Mepro)-OH with an incoming Fmoc-amino acid typically results in low or negligible coupling yields [1]. This necessitates introduction of the pseudoproline motif via a preformed dipeptide where the amide bond is already established [1]. Second, the Ile-Ser junction represents a β-branched hydrophobic residue adjacent to a serine—a sequence motif with intrinsically high β-sheet propensity and documented aggregation risk during SPPS . Pseudoproline insertion at this exact junction is specifically required to disrupt the local secondary structure; substitution with a pseudoproline at a different position, or use of a different ψ-Pro dipeptide (e.g., Fmoc-Val-Ser(ψMe,Mepro)-OH), alters the conformational disruption pattern and may fail to address the sequence-specific aggregation behavior [2]. Third, while alternative backbone protection strategies such as Hmb (2-hydroxy-4-methoxybenzyl) derivatives also block hydrogen bonding, they introduce a different limitation: the amino acid immediately following the Hmb residue suffers from slow and incomplete coupling, a problem not encountered with pseudoproline dipeptides [3]. The combination of these factors—hindered monomer acylation, sequence-specific aggregation at Ile-Ser, and the coupling deficiencies of alternative Hmb protection—establishes Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH as a non-substitutable reagent for sequences containing the Ile-Ser motif.

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: Quantified Differentiation Evidence Against Comparators


Dipeptide Format Eliminates the Inherent Acylation Failure of Pseudoproline Monomers

Direct acylation of pseudoproline monomers such as H-Ser(ψMe,Mepro)-OH or H-Thr(ψMe,Mepro)-OH with incoming Fmoc-amino acids is sterically hindered and typically fails under standard SPPS conditions [1]. Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH bypasses this problem entirely because the pseudoproline residue is introduced as a preformed dipeptide where the amide bond is already established during solution-phase synthesis . The practical alternative—attempting on-resin acylation of a pseudoproline monomer—has been shown in flow chemistry studies to require 3-5 equivalents of activated amino acid and still achieves only >75% efficiency for most amino acids, dropping to 70% for Met and as low as 8% for Asp [2]. In contrast, the dipeptide approach provides the pseudoproline motif without any on-resin acylation of the hindered oxazolidine nitrogen .

Peptide synthesis SPPS Coupling efficiency Pseudoproline

Sequence-Specific Targeting of the Ile-Ser Aggregation Hotspot

The Ile-Ser dipeptide motif represents a specific aggregation-prone junction in Fmoc SPPS due to the combination of a β-branched hydrophobic residue (isoleucine) adjacent to a serine, creating high local β-sheet propensity . Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is positioned by manufacturers as 'undoubtedly the most effective and simplest to use tool for overcoming aggregation... for peptide containing the Ile-Ser dipeptide motif' . Alternative pseudoproline dipeptides such as Fmoc-Val-Ser(ψMe,Mepro)-OH or Fmoc-Leu-Ser(ψMe,Mepro)-OH are designed for different hydrophobic-serine junctions and would alter the residue identity at the critical position. No direct quantitative comparison among Ile/Val/Leu pseudoproline dipeptides at the same sequence position has been published, but the sequence-specific nature of pseudoproline placement is documented: the conformational disruption must occur precisely at the aggregation-prone junction to be effective [1].

Difficult peptides Aggregation β-sheet disruption Ile-Ser motif

Pseudoproline Strategy Demonstrates Superior Crude Purity Versus Hmb Backbone Protection

A comparative study by Sampson et al. (1999) evaluated pseudoproline building blocks against Hmb (2-hydroxy-4-methoxybenzyl) backbone protection—the two primary commercially available backbone modification strategies for overcoming aggregation in Fmoc SPPS [1]. Both approaches were shown to result in substantial improvements in the purity of crude peptides relative to unprotected synthesis. However, the study concluded that 'pseudoproline incorporation was found to be superior to Hmb backbone protection' [1]. The inferiority of Hmb was attributed to 'slow and incomplete coupling of the amino acid immediately following the Hmb amino acid'—a limitation not encountered with pseudoproline dipeptides [1]. An industry case study from Aragen Life Sciences provides additional context: crude peptide purity improved from approximately 40% to >80% when pseudoproline dipeptides were incorporated into challenging sequences .

Backbone protection Hmb Crude purity Difficult peptides

Single Pseudoproline Insertion Achieves Up to 10-Fold Yield Increase in Highly Aggregated Sequences

While no peer-reviewed publication reports direct yield quantification specifically for Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH relative to sequential coupling, the broader pseudoproline class has documented quantitative yield improvements. Iris Biotech reports that '10-fold increases in product yield in the preparation of highly aggregated sequences have been achieved from the insertion of a single Pseudoproline' [1]. This class-level quantification establishes the magnitude of improvement achievable with pseudoproline dipeptides relative to unprotected synthesis of aggregation-prone sequences. Additionally, pseudoproline-assisted synthesis of GLP-1 receptor agonists liraglutide and semaglutide demonstrated that 'insertion of a pseudoproline residue at the site of fragment coupling prevents aggregation and allows obtaining these peptides with excellent purity and high yield' in convergent solid-phase synthesis [2].

Peptide yield Aggregation-prone sequences Difficult peptides Pseudoproline

Vendor Quality Specifications: Purity ≥96.0% (HPLC) with Full Analytical Traceability

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH from Novabiochem® (Merck/Sigma-Aldrich) is supplied with documented analytical specifications: ≥96.0% purity by HPLC (area%), ≥97% by TLC (both 157B and CMA2 solvent systems), optical rotation α 25/D (c=1 in methanol) of -46.5° to -39.5°, acetate content ≤0.1%, and ethyl acetate ≤2.0% . Chem-Impex offers the compound with purity of 99-101% by titration assay . Alternative pseudoproline dipeptides from different suppliers vary in their specified purity thresholds and analytical documentation. For compounds without peer-reviewed comparative performance data, vendor-provided analytical specifications serve as the primary quantifiable differentiation for procurement decisions. The availability of Certificates of Analysis (CoA) with batch-specific data enables users to verify purity and identity prior to use .

Quality control HPLC purity Analytical specifications Procurement

Two-Residue Extension per Coupling Cycle Accelerates SPPS Assembly of Long Sequences

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH incorporates two amino acid residues (Ile and Ser) in a single coupling step, extending the peptide chain by two residues per synthetic cycle rather than the standard one residue per cycle . This dipeptide format reduces the total number of Fmoc deprotection and coupling cycles required for sequences containing the Ile-Ser motif. For a 40-residue peptide containing a single Ile-Ser junction, the dipeptide approach saves one full synthetic cycle relative to sequential coupling. While this represents a modest absolute time saving (typically 30-90 minutes depending on automation), the cumulative effect becomes meaningful for multiple Ile-Ser occurrences or in multi-gram production campaigns where reduced cycle count translates to lower solvent consumption and reduced operator time [1]. The time saving is a secondary benefit; the primary justification remains aggregation disruption .

SPPS efficiency Long peptides Coupling cycle Throughput

Optimal Scientific and Industrial Use Cases for Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH


Synthesis of Peptides Containing the Ile-Ser Dipeptide Motif with Documented Aggregation Tendency

This compound is specifically recommended for Fmoc SPPS of peptide sequences containing the Ile-Ser dipeptide motif, particularly when preliminary synthesis attempts reveal low crude purity, deletion products, or stalled couplings characteristic of on-resin aggregation . The pseudoproline modification disrupts β-sheet formation at this aggregation-prone junction, increasing solvation and improving coupling kinetics for subsequent amino acid additions . Selection of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH over the Fmoc-Ile-OH + Fmoc-Ser(tBu)-OH sequential approach is indicated when: (i) the Ile-Ser junction occurs within a hydrophobic or β-sheet-prone region, (ii) synthesis monitoring shows incomplete Fmoc deprotection or low coupling yields after the serine position, or (iii) the target peptide exceeds 20-25 residues and contains multiple β-branched amino acids .

Convergent Fragment Condensation in Large Peptide and Mini-Protein Synthesis

In convergent SPPS strategies where protected peptide fragments are assembled on solid support, pseudoproline insertion at fragment coupling sites prevents aggregation that would otherwise impede successful fragment condensation . This approach has been validated in the industrial synthesis of GLP-1 receptor agonists liraglutide and semaglutide, where pseudoproline-assisted fragment assembly enabled the preparation of these 31-residue lipopeptides with 'excellent purity and high yield' . Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is applicable when the Ile-Ser junction occurs at or near a fragment coupling site. The pseudoproline-induced turn conformation increases the accessibility of the coupling site to incoming fragments and reduces steric occlusion caused by premature secondary structure formation .

Head-to-Tail Cyclization of Ile-Ser-Containing Linear Peptides

Pseudoproline dipeptides increase the population of linear peptide conformers in which the N- and C-termini are positioned in favorable proximity for cyclization . The cis-amide bond preference (approximately 95:5) imposed by the pseudoproline oxazolidine introduces a controlled turn into the peptide backbone, which facilitates head-to-tail macrocyclization reactions . Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is particularly valuable when synthesizing cyclic peptides where the Ile-Ser motif can be strategically positioned to serve as a 'molecular hinge' that promotes cyclization-competent conformations . Following successful cyclization, the pseudoproline ring reverts to native serine during standard TFA cleavage, leaving no residual modification in the final product .

Preparation of Peptide APIs Requiring High Crude Purity for Downstream Processing

For peptide Active Pharmaceutical Ingredients (APIs) and GMP manufacturing campaigns, crude peptide purity directly impacts preparative HPLC purification yield, solvent consumption, and overall cost of goods. Industry data demonstrates that pseudoproline incorporation can increase crude purity from approximately 40% to >80% in challenging sequences . Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH should be considered for any API development program where the target sequence contains an Ile-Ser junction and initial purity assessments fall below acceptable thresholds for efficient downstream processing. The modest incremental cost of the dipeptide building block relative to sequential Fmoc-amino acids is typically offset by reduced purification burden, higher isolated yield, and shorter processing time . Procurement from vendors offering batch-specific Certificates of Analysis with full analytical characterization (HPLC purity, optical rotation, residual solvents) is recommended for regulatory compliance in GMP settings .

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